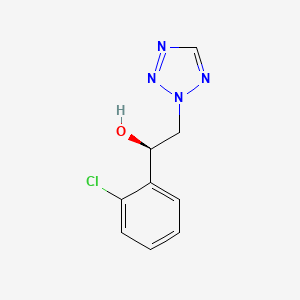
(R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol is a chiral compound with significant potential in various scientific fields. This compound features a chlorophenyl group and a tetrazolyl group, making it a unique molecule with diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol typically involves the asymmetric reduction of an arylketone. One method includes the use of a pure enantiomer ®-aryl-oxirane as a starting material, which undergoes a ring-opening reaction by tetrazole in the presence of a suitable base in a solvent. This reaction produces an alcohol intermediate, which is then converted into the desired compound through further chemical transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including the use of efficient catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol include other aryl-tetrazolyl derivatives and chlorophenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol apart is its unique combination of a chlorophenyl group and a tetrazolyl group, along with its chiral nature. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
1259059-77-2 |
|---|---|
Molekularformel |
C9H9ClN4O |
Molekulargewicht |
224.65 g/mol |
IUPAC-Name |
(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethanol |
InChI |
InChI=1S/C9H9ClN4O/c10-8-4-2-1-3-7(8)9(15)5-14-12-6-11-13-14/h1-4,6,9,15H,5H2/t9-/m0/s1 |
InChI-Schlüssel |
HMTCTAFOMZTQMS-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H](CN2N=CN=N2)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CN2N=CN=N2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



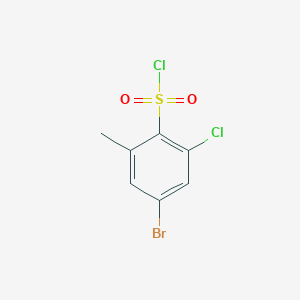
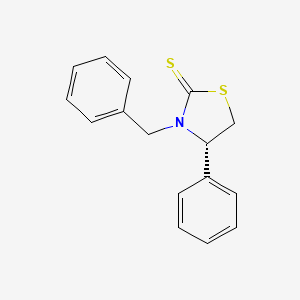
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

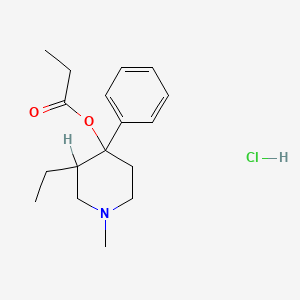
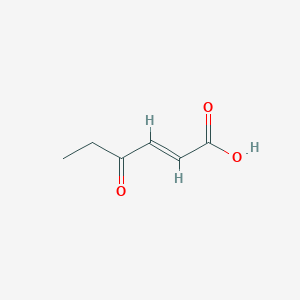
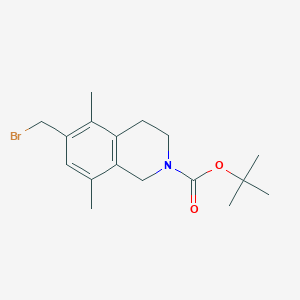
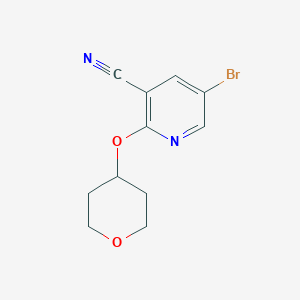

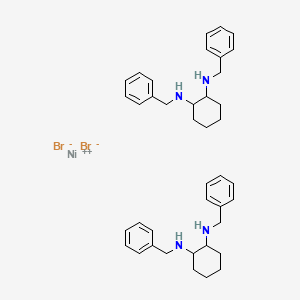
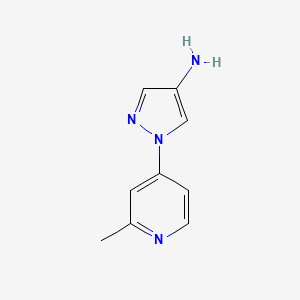
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)
